molecular formula C22H18N2O5 B2831970 2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-00-0

2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2831970
CAS No.: 922030-00-0
M. Wt: 390.395
InChI Key: NHLYVRKWBIMECO-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the 2,6-dimethoxybenzamide moiety: This step involves the coupling of the dibenzo[b,f][1,4]oxazepine core with 2,6-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxazepine core or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
  • 2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Uniqueness

Compared to similar compounds, 2,6-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the oxazepine core

Biological Activity

2,6-Dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound characterized by its complex dibenzo[b,f][1,4]oxazepine core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

  • Molecular Formula : C22_{22}H18_{18}N2_2O5_5
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 922030-00-0

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the dibenzo[b,f][1,4]oxazepine core : This is achieved through cyclization reactions using appropriate precursors under controlled conditions.
  • Coupling with 2,6-dimethoxybenzoyl chloride : This step is performed in the presence of a base such as triethylamine to yield the final product.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that benzoxazole derivatives possess significant activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds range from 250 µg/ml to 7.81 µg/ml .

Anti-inflammatory and Analgesic Properties

The compound's structural analogs have demonstrated anti-inflammatory effects in various models. For example, derivatives of dibenzoxazepines have been reported to alleviate pain in animal models through standard assays like the 2-phenyl-1,4-benzoquinone-induced writhing test . These findings suggest that this compound may also possess similar analgesic properties.

Study on Antimicrobial Efficacy

A study conducted on a series of benzoxazole derivatives revealed that while some compounds were less potent than fluconazole against Candida albicans, they exhibited superior activity against drug-resistant isolates. This suggests a potential for developing new antifungal agents based on similar structural frameworks .

Analgesic Activity Assessment

In another investigation focusing on anti-inflammatory agents derived from dibenzoxazepines, the compounds were shown to significantly reduce inflammation in murine models. The effective dosages ranged from 5 to 100 mg per unit when administered orally or parenterally .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialActive against Gram-positive/negative bacteria and fungi with varying MICs
Anti-inflammatoryDemonstrated efficacy in reducing inflammation in animal models
AnalgesicEffective in pain relief assays; potential for use in pain management

Properties

IUPAC Name

2,6-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-18-8-5-9-19(28-2)20(18)22(26)23-13-10-11-16-14(12-13)21(25)24-15-6-3-4-7-17(15)29-16/h3-12H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLYVRKWBIMECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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